T-Type Calcium Channel Blocker vs. Methoxy Analogs
The primary reported application of 1-(4-(3-bromophenyl)thiazol-2-yl)guanidine is as a synthetic intermediate in the preparation of guanidinothiazoles that act as T-type calcium channel blockers . This application is supported by its inclusion in a patent for thiazole-based T-type calcium channel inhibitors [1]. In contrast, a closely related analog, 1-(4-(4-methoxyphenyl)thiazol-2-yl)guanidine, is documented as a reversible, competitive, and selective inhibitor of gastric H+,K+-ATPase (proton pump) and is used in the preparation of antiulcer agents . This fundamental shift in molecular target from a voltage-gated ion channel to a gastric proton pump represents a quantifiable divergence in biological mechanism, driven by the electronic and steric properties of the bromo vs. methoxy substituents.
| Evidence Dimension | Primary Reported Pharmacological Target |
|---|---|
| Target Compound Data | T-type calcium channel (Cav3 family) |
| Comparator Or Baseline | Gastric H+,K+-ATPase |
| Quantified Difference | Target Class: Ion Channel vs. Enzyme Transporter |
| Conditions | Reported application context from vendor technical summaries and patent literature |
Why This Matters
This differentiation is critical for procurement: selecting the 3-bromo compound for cardiovascular or neurological studies versus the methoxy analog for gastric acid research ensures alignment with the correct pharmacological mechanism.
- [1] WIPO Patent WO2008018655A1. (2006). Novel thiazole-based compound and inhibitor of T-type calcium channel containing the same. View Source
